
2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of a suitable precursor with dipropylamine. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may produce various derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-2-(hydroxymethyl)propane-1,3-diol
- 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
- 2-(Dipropylamino)-2-(hydroxymethyl)butane-1,3-diol
Uniqueness
2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific structural features, such as the presence of dipropyl groups and the hydroxymethyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61206-68-6 |
|---|---|
Molecular Formula |
C10H23NO3 |
Molecular Weight |
205.29 g/mol |
IUPAC Name |
2-(dipropylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO3/c1-3-5-11(6-4-2)10(7-12,8-13)9-14/h12-14H,3-9H2,1-2H3 |
InChI Key |
VHTQLAKYJWKFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)
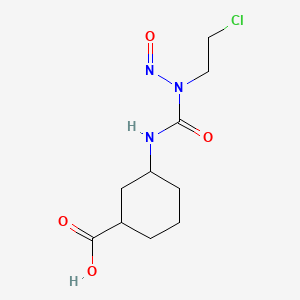





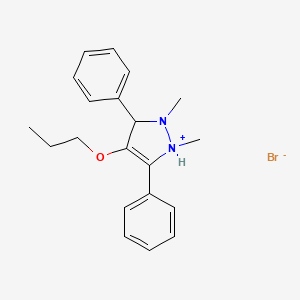
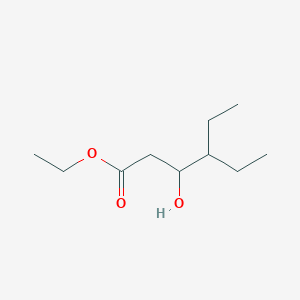
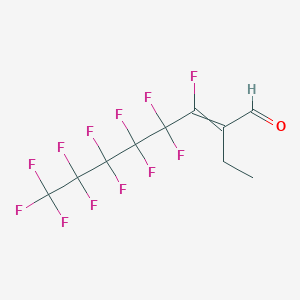
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
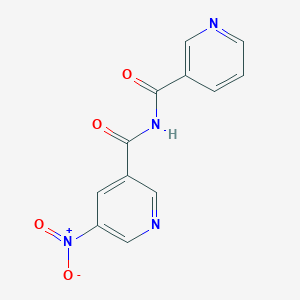

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
